Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride
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Description
Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antimicrobial Agents Synthesis
Compounds structurally similar to Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride have been synthesized and evaluated for their potential as antimicrobial agents. For instance, new quinazoline derivatives have shown promising antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting the potential of quinoline derivatives in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).
Molecular Docking and Biological Activities
Quinoline derivatives have been synthesized and analyzed for various biological activities, including antioxidant, anti-inflammatory, and anti-ulcerogenic effects. Molecular docking studies suggest that these compounds can inhibit enzymes like COX-2, similar to ibuprofen, indicating their potential in designing novel anti-inflammatory and gastroprotective agents (Borik & Hussein, 2021).
Cytotoxicity Evaluation
Hexahydroquinoline derivatives containing the benzofuran moiety, structurally related to the query compound, have been synthesized and tested for their cytotoxic effects against human cancer cell lines, such as HepG-2 (hepatocellular carcinoma). These studies contribute to cancer research by identifying new potential chemotherapeutic agents (El-Deen, Anwar, & Hasabelnaby, 2016).
Synthesis and Fluorescent Properties
The synthesis of quinoline derivatives with specific substituents has led to compounds with interesting fluorescent properties. These findings are significant for developing new materials for optoelectronic applications, highlighting the versatility of quinoline derivatives in materials science (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).
properties
IUPAC Name |
ethyl 4-[(6-chloro-3-cyanoquinolin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2.ClH/c1-2-25-19(24)12-3-6-15(7-4-12)23-18-13(10-21)11-22-17-8-5-14(20)9-16(17)18;/h3-9,11H,2H2,1H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVINUHRLRBGFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((6-chloro-3-cyanoquinolin-4-yl)amino)benzoate hydrochloride |
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